REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH3:32][O:33][C:34]1[CH:43]=[C:42]([CH3:44])[CH:41]=[CH:40][C:35]=1[C:36]([O:38][CH3:39])=[O:37].[C:45](=[O:47])=[O:46]>C1COCC1.O>[C:45]([CH2:44][C:42]1[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[C:34]([O:33][CH3:32])[CH:43]=1)([OH:47])=[O:46] |f:2.3|
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Name
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|
Quantity
|
1.5 L
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
156 mL
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Type
|
reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
67.8 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=O)OC)C=CC(=C1)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
54.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
After 30 min of stirring at −50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 2 L 3-neck RBF fitted with an argon inlet
|
Type
|
TEMPERATURE
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Details
|
while maintaining the temperature at −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred two more hours at −78° C.
|
Type
|
CUSTOM
|
Details
|
cannulated into a flask
|
Type
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STIRRING
|
Details
|
After 30 min stirring at −78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up slowly to RT
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ether (3×1 L)
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted into CH2Cl2 (3×1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (eluent EtOAc: hexane 3:7)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from CH2Cl2:hexane 1:1
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=CC(=C(C(=O)OC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.8 g | |
YIELD: PERCENTYIELD | 54.7% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |